1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone
CAS No.: 18076-20-5
Cat. No.: VC0096132
Molecular Formula: C11H12N2O
Molecular Weight: 188.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18076-20-5 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 |
| IUPAC Name | 1-(1,2-dimethylbenzimidazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3 |
| Standard InChI Key | FQELCUQXPNYOQS-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1C)C=CC(=C2)C(=O)C |
Introduction
Chemical Identity and Basic Properties
1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone is a heterocyclic organic compound classified as a benzimidazole derivative. This compound has been cataloged in chemical databases with specific identifiers that facilitate its recognition and study in scientific research.
Identification Data
The compound is characterized by several identifiers that enable its unambiguous recognition in chemical databases and literature:
Table 1: Chemical Identifiers of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone
| Parameter | Value |
|---|---|
| CAS Number | 18076-20-5 |
| PubChem CID | 39104479 |
| InChI | InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3 |
| InChIKey | FQELCUQXPNYOQS-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1C)C=CC(=C2)C(=O)C |
| DSSTox Substance ID | DTXSID701254596 |
The compound has a molecular formula of C₁₁H₁₂N₂O with a calculated molecular weight of 188.23 g/mol . It can be referred to by several synonyms, including 1-(1,2-dimethylbenzimidazol-5-yl)ethanone, 1-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)ethan-1-one, and ketone, 1,2-dimethyl-5-benzimidazolyl methyl .
Physical and Chemical Properties
The physical and chemical properties of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone are determined by its molecular structure, which includes a benzimidazole core with methyl substituents and an acetyl functional group.
The compound features:
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A benzimidazole core with nitrogen atoms at positions 1 and 3
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Methyl substituents at positions 1 and 2
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An acetyl group (ethanone) at position 5 of the benzene ring
The presence of the benzimidazole core contributes to the compound's potential for hydrogen bonding, while the acetyl group introduces polarity and potential for reactivity typical of ketones . The methyl substituents at positions 1 and 2 affect the electron distribution in the aromatic system, potentially influencing the compound's chemical behavior and biological interactions.
Structural Characteristics
Molecular Structure
The molecular structure of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone consists of a benzimidazole scaffold with specific substitution patterns. The benzimidazole core is formed by a benzene ring fused with an imidazole ring, creating a bicyclic heterocyclic system. The compound bears methyl groups at positions 1 and 2 of the imidazole ring, and an acetyl (ethanone) group at position 5 of the benzene portion .
Structural Significance
The structural features of this compound contribute significantly to its potential chemical behavior and biological interactions:
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The benzimidazole scaffold is known for its importance in medicinal chemistry due to its ability to interact with various biological targets.
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The N-methylation at position 1 alters the electronic properties of the imidazole ring and eliminates the possibility of N-H hydrogen bonding.
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The methyl group at position 2 influences the electron density distribution in the imidazole ring.
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The acetyl group at position 5 introduces a carbonyl functionality that can serve as a hydrogen bond acceptor and may also participate in various chemical transformations.
These structural characteristics collectively determine the compound's physicochemical properties, including solubility, reactivity, and potential biological activities.
Synthesis Methods
Related Synthetic Procedures
Based on synthetic procedures for related compounds, the synthesis of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone might involve reactions similar to those used for other benzimidazole derivatives. For instance, the synthesis of 2-(methylthio)-1H-benzo[d]imidazole derivatives involves a series of reactions including alkylation with sodium hydride and subsequent functionalization .
One potential synthetic route could involve:
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Formation of the benzimidazole core
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N-methylation using methyl iodide in the presence of a base like sodium hydride
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Introduction of the acetyl group at position 5 through appropriate acetylation reactions
The synthesis of similar compounds, such as 6-Methoxy-1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, involves the use of sodium hydride as a base for deprotonation followed by reaction with methyl iodide for N-methylation . Similar approaches might be applicable for the preparation of our target compound with appropriate modifications.
| Compound | Structure Variation | Potential Biological Activities |
|---|---|---|
| 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone | Methyl groups at positions 1 and 2, acetyl at position 5 | Predicted antimicrobial, antifungal, antitumor properties based on structural features |
| 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone | Ethyl at position 1, methyl at position 2, acetyl at position 5 | Antimicrobial, antifungal, antitumor activities mentioned in literature |
| 1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one | Methyl groups at positions 1 and 5, carbonyl at position 2 | Known for enzyme-inhibitory applications and antitumor potential |
The related compound 1-(1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)ethanone is recognized for its potential applications in medicinal chemistry research, particularly for antimicrobial, antifungal, and antitumor properties. This suggests that our target compound might exhibit similar biological activities, potentially modulated by the difference in substitution at position 1.
Structure-Activity Relationships
Impact of Functional Groups
The biological and chemical properties of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone are influenced by its specific functional groups:
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The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions.
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N-methylation at position 1 typically:
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Increases lipophilicity
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Eliminates the possibility of N-H hydrogen bond donation
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May enhance membrane permeability
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The methyl group at position 2:
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Affects the electron density of the imidazole ring
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Provides steric effects that may influence binding interactions
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May protect the C-2 position from metabolic degradation
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The acetyl group at position 5:
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Introduces hydrogen bond acceptor capabilities
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Adds a potential site for nucleophilic attack
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May influence the compound's electronic distribution and binding properties
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These structural features collectively determine how the compound might interact with biological systems and potential therapeutic targets.
Comparison with Other Benzimidazole Derivatives
The specific substitution pattern of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone distinguishes it from other benzimidazole derivatives and likely influences its particular activity profile. For example, benzimidazole derivatives with 2-(methylthio) substitution have been investigated for their antimicrobial potential , while benzimidazol-2(3H)-one derivatives have been explored for various biological applications.
The position and nature of substituents on the benzimidazole scaffold can dramatically affect biological activity. For instance, methoxy substituents often enhance membrane permeability and binding to specific targets, while nitro groups can act as hydrogen bond acceptors and influence electronic properties .
Analytical Characterization
Chromatographic Methods
Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the purification and analysis of benzimidazole derivatives . These methods can be used to assess the purity of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone and separate it from structural analogs or synthesis byproducts.
| Research Area | Potential Application | Basis for Prediction |
|---|---|---|
| Antimicrobial Research | Development of novel antibacterial or antifungal agents | Known properties of benzimidazole derivatives |
| Anticancer Studies | Investigation as potential antitumor agent | Structural similarity to compounds with documented antitumor properties |
| Enzyme Inhibition | Development of selective enzyme inhibitors | Specific substitution pattern that may confer binding selectivity |
| Medicinal Chemistry | Building block for more complex bioactive molecules | Functional groups amenable to further chemical transformations |
| Chemical Biology | Probe for investigating biological mechanisms | Structural features that may enable specific interactions with biological targets |
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